Product packaging for 1-(4-Nitrobenzoyl)piperazine(Cat. No.:CAS No. 72141-41-4)

1-(4-Nitrobenzoyl)piperazine

Cat. No.: B1268174
CAS No.: 72141-41-4
M. Wt: 235.24 g/mol
InChI Key: HIQSQKKHPVVUEJ-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical and Biological Research

Piperazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in chemical and biological research. bohrium.comnih.govmuseonaturalistico.it The six-membered ring with two nitrogen atoms at opposite positions provides a versatile structural framework. bohrium.comnih.govmdpi.com This unique structure allows for easy modification, enabling the development of new bioactive molecules for a wide array of diseases. bohrium.comnih.gov The properties of piperazine derivatives, such as a large polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors, often lead to favorable characteristics like increased water solubility and oral bioavailability. bohrium.comnih.gov These attributes contribute to their prevalence in medicinal chemistry and their role as key components in numerous drugs. bohrium.commdpi.com

Significance of N-Acylated Piperazine Scaffolds in Drug Discovery and Chemical Biology

N-acylated piperazine scaffolds are particularly important in drug discovery and chemical biology. rsc.org The introduction of an acyl group to the piperazine ring can significantly influence the compound's biological activity and pharmacokinetic properties. rsc.org This modification allows for the exploration of structure-activity relationships, guiding the design of new compounds with enhanced potency and selectivity for various biological targets. museonaturalistico.itmdpi.com N-acylated piperazines are found in a wide range of biologically active compounds, including those with anticancer, antifungal, antibacterial, and antiviral properties. mdpi.comunimi.it The conformational behavior of N-acylated piperazines, arising from the restricted rotation of the amide bond, is a key area of study, as it impacts their interaction with biological macromolecules. rsc.org

Research Landscape of 1-(4-Nitrobenzoyl)piperazine within Medicinal Chemistry and Chemical Biology

Within the broader context of piperazine derivatives, this compound serves as a valuable building block and a subject of specific research interest. beilstein-journals.org Its structure, featuring a piperazine ring acylated with a 4-nitrobenzoyl group, makes it a useful intermediate for the synthesis of more complex molecules with potential pharmacological activities. ijrpp.com The nitro group, being a strong electron-withdrawing substituent, significantly influences the electronic properties of the molecule and can be a key feature for biological activity or a precursor for further chemical modifications, such as reduction to an amino group. smolecule.comvulcanchem.com Research on this compound and its derivatives has explored their potential in various areas, including the development of agents for bioorthogonal labeling and as scaffolds for anticancer agents. mdpi.combeilstein-journals.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its synthesis, structural characterization, and its application as a scaffold for developing new chemical entities with potential therapeutic value. Key objectives include:

Synthesis and Characterization: Developing and optimizing synthetic routes to this compound and its derivatives. beilstein-journals.orgbeilstein-journals.org This includes detailed characterization using techniques like NMR, mass spectrometry, and X-ray crystallography to understand its structural and conformational properties. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Medicinal Chemistry Applications: Utilizing this compound as a starting material for the synthesis of novel compounds with potential biological activities. This involves modifying the piperazine ring and the nitrobenzoyl moiety to explore structure-activity relationships. mdpi.comijrpp.com

Biological Evaluation: Investigating the biological effects of this compound and its derivatives in various assays to identify potential therapeutic applications. For instance, derivatives have been evaluated for their cytotoxicity against cancer cell lines. mdpi.com

Chemical Biology Tools: Exploring the use of this compound derivatives as tools in chemical biology, such as in the development of probes for bioorthogonal labeling. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O3 B1268174 1-(4-Nitrobenzoyl)piperazine CAS No. 72141-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQSQKKHPVVUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337813
Record name 1-(4-Nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72141-41-4
Record name 1-(4-Nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72141-41-4
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Synthetic Methodologies and Chemical Synthesis Pathways

Core Synthesis Strategy for 1-(4-Nitrobenzoyl)piperazine

The principal and most widely employed method for synthesizing this compound is through the direct acylation of piperazine (B1678402).

The core synthesis involves a nucleophilic acyl substitution reaction between piperazine and 4-nitrobenzoyl chloride. beilstein-journals.orgbeilstein-journals.org In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. beilstein-journals.org To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) (Et₃N) is typically used. beilstein-journals.orgbeilstein-journals.org The reaction is generally carried out in a suitable solvent like chloroform (B151607). beilstein-journals.org

A representative procedure involves dissolving piperazine and triethylamine in chloroform and cooling the mixture, typically to 0 °C. beilstein-journals.orgbeilstein-journals.org A solution of 4-nitrobenzoyl chloride in chloroform is then added dropwise to the cooled mixture. beilstein-journals.orgbeilstein-journals.org The use of an excess of piperazine relative to the acyl chloride is a common strategy to favor the formation of the mono-acylated product and minimize the N,N'-diacylated byproduct. nih.gov

The efficiency and yield of the synthesis are highly dependent on the optimization of various reaction parameters. Key factors include temperature, reaction duration, and the purification process.

A documented successful synthesis protocol specifies a two-stage temperature profile: the reaction mixture is stirred for 2 hours at 0 °C, followed by an additional 2 hours at room temperature. beilstein-journals.orgbeilstein-journals.org This controlled temperature progression helps to manage the reaction's exothermicity and improve selectivity. After the reaction is complete, the resulting precipitate is filtered, and the filtrate containing the product is subjected to a washing process. beilstein-journals.org This typically involves washing with a saturated sodium hydrogen carbonate solution and then with water to remove unreacted starting materials and byproducts. beilstein-journals.orgbeilstein-journals.org The final product is obtained after drying the organic phase, for instance over sodium sulfate, and removing the solvent. beilstein-journals.org

Table 1: Optimized Reaction Conditions for the Synthesis of this compound beilstein-journals.orgbeilstein-journals.org

ParameterCondition
Reactants Piperazine, 4-Nitrobenzoyl Chloride
Base Triethylamine (Et₃N)
Solvent Chloroform
Temperature 0 °C, then Room Temperature
Reaction Time 2 hours at 0 °C, 2 hours at Room Temperature
Purification Filtration, Washing with NaHCO₃ (aq) and Water

Synthetic Approaches for Novel Derivatives of this compound

This compound serves as a versatile building block for the synthesis of a wide array of novel derivatives through functionalization at either the second piperazine nitrogen or modifications on the aromatic ring. beilstein-journals.orgnih.gov

The presence of a secondary amine on the piperazine ring in this compound allows for further substitution, leading to N,N'-disubstituted piperazine derivatives. beilstein-journals.org These reactions typically involve alkylation or acylation at the N'-position.

For example, this compound can be alkylated with reagents like 4-tosylbutyne to introduce an alkyne functional group, a useful handle for subsequent click chemistry reactions. beilstein-journals.org Another approach involves reacting it with 3-azidopropyl tosylate in the presence of triethylamine and heating in a solvent like anhydrous tetrahydrofuran (B95107) (THF) to yield 4-(3-azidopropyl)-1-(4-nitrobenzoyl)piperazine. beilstein-journals.orgbeilstein-journals.org This introduces an azide (B81097) group, also valuable for bioorthogonal labeling. beilstein-journals.org

Table 2: Examples of N'-Functionalized Derivatives of this compound beilstein-journals.orgbeilstein-journals.org

Derivative NameReagentsFunctional Group Introduced
4-(But-3-yn-1-yl)-1-(4-nitrobenzoyl)piperazine4-TosylbutyneAlkyne
4-(3-Azidopropyl)-1-(4-nitrobenzoyl)piperazine3-Azidopropyl tosylate, Et₃NAzide

The nitro group on the benzoyl ring is a key functional group that can be chemically transformed to create derivatives with different electronic and pharmacological properties. google.com The most common modification is the reduction of the nitro group to a primary amine.

This reduction can be effectively carried out using catalytic hydrogenation. google.com For instance, a derivative, 1-(4-nitrobenzoyl)-4-[2-(4-chlorophenyl)ethyl]piperazine, was successfully reduced to 1-(4-aminobenzoyl)-4-[2-(4-chlorophenyl)ethyl]piperazine using Raney nickel as the catalyst in a tetrahydrofuran solvent at room temperature. google.com This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's properties and providing a new site for further chemical modifications. google.com

This compound is a key intermediate in the multi-step synthesis of more complex and pharmacologically relevant molecules. mdpi.comacs.org In these synthetic pathways, either a substituted piperazine is reacted with 4-nitrobenzoyl chloride, or this compound itself is coupled with other complex moieties. mdpi.comacs.org

One strategy involves the initial synthesis of a complex piperazine intermediate, which is then acylated. mdpi.com For example, 1-(4-chlorobenzhydryl)piperazine (B1679854) can be prepared in a multi-step process and subsequently reacted with 4-nitrobenzoyl chloride to yield 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine. mdpi.com

Alternatively, this compound can be used as a pre-formed building block. In a notable example, it was used in the synthesis of complex P2X7 receptor antagonists. acs.org The synthesis involved coupling N-protected and activated tyrosine derivatives to the free nitrogen of this compound, leading to large, multi-functional molecules such as [N-(trans-4-Nitrocinnamoyl)-O-(4-nitrobenzenesulfonyl)-l-tyrosyl]-(4-nitrobenzoyl)piperazine. acs.org

Structural Elucidation and Conformational Analysis

Crystallographic Analysis

Studies have shown that 1-(4-nitrobenzoyl)piperazine crystallizes in the monoclinic system with the space group C2/c. beilstein-journals.orgresearchgate.netbeilstein-journals.org The analysis reveals the precise three-dimensional structure of the molecule, confirming the connectivity established by spectroscopic methods. beilstein-journals.org The unit cell parameters from a representative study are detailed in the table below. beilstein-journals.orgresearchgate.netbeilstein-journals.org The crystal structure is stabilized by intermolecular interactions, including weak C–H⋯O hydrogen bonds.

Table 3: Crystallographic Data for this compound

ParameterValueSource
Crystal SystemMonoclinic beilstein-journals.orgresearchgate.netbeilstein-journals.org
Space GroupC2/c beilstein-journals.orgresearchgate.netbeilstein-journals.org
a (Å)24.587(2) beilstein-journals.orgresearchgate.net
b (Å)7.0726(6) beilstein-journals.orgresearchgate.net
c (Å)14.171(1) beilstein-journals.orgresearchgate.net
β (°)119.257(8) beilstein-journals.orgresearchgate.net
Volume (ų)2149.9(4) beilstein-journals.orgresearchgate.net
Z (molecules/unit cell)4 beilstein-journals.orgresearchgate.net

X-ray diffraction data confirms that the piperazine (B1678402) ring in this compound adopts a chair conformation in the solid state. researchgate.netnih.gov This is the most stable conformation for six-membered saturated heterocyclic rings like piperazine, as it minimizes angular and torsional strain. The chair conformation is a recurring structural feature in a wide range of piperazine derivatives. nih.gov For some nitro-substituted piperazine derivatives, the chair conformation shows limited ring conversion or "flipping," a phenomenon that can be influenced by the electronic nature of the substituents. researchgate.netnih.gov In the case of this compound, the electron-withdrawing nitro group can influence the geometry and conformational dynamics of the piperazine ring. nih.gov

The rotational conformation around the amide bond (the N1–C1 bond between the piperazine nitrogen and the benzoyl carbonyl carbon) is a key structural feature, and its nature is confirmed by X-ray diffraction. beilstein-journals.orgresearchgate.net The N1–C1 bond distance is significantly shorter (approximately 1.346 Å) than other N–C bonds within the piperazine ring (which are around 1.462-1.466 Å). nih.gov This shortening, along with a bond angle at the amide nitrogen (N1) of about 119.8°, indicates a substantial partial double-bond character. beilstein-journals.orgnih.gov

This partial double bond character restricts free rotation around the N1–C1 axis, leading to the existence of rotational conformers (rotamers). beilstein-journals.orgbeilstein-journals.org The X-ray structure analysis verifies this limited rotational ability and confirms the specific arrangement of the benzoyl group relative to the piperazine ring in the solid state. beilstein-journals.orgresearchgate.net Due to crystal symmetry, crystals of this compound contain two of these isomers in a 1:1 ratio. nih.gov

Biological Activities and Pharmacological Investigations

Evaluation of Diverse Biological Activities of 1-(4-Nitrobenzoyl)piperazine and its Analogues

Research into this compound and its structural analogues has revealed a broad spectrum of potential biological activities. These activities are often attributed to the unique combination of the piperazine (B1678402) ring and the substituted benzoyl moiety, which can be modified to fine-tune the pharmacological profile. smolecule.com

Derivatives of this compound have been a key focus of anticancer research. The piperazine scaffold itself is a component of several anticancer agents. mdpi.com The addition of various chemical groups to this core structure has led to the development of compounds with significant cytotoxic effects against a range of cancer cell lines.

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a nitro-substituted compound, were synthesized and evaluated for their cytotoxicity against various cancer cell lines. mdpi.com These compounds demonstrated inhibitory effects on cell lines derived from liver, breast, colon, gastric, and endometrial cancers. mdpi.com Specifically, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (5e) was synthesized and characterized. mdpi.com The cytotoxic activity of these derivatives was found to be significant, with IC50 values in the micromolar range against several breast cancer cell lines. unimi.it For example, the IC50 values for these compounds against MCF7, BT20, T47D, and CAMA-1 breast cancer cells ranged from 0.31 to 120.52 µM. unimi.it

The mechanism of action for some piperazine derivatives may involve the induction of apoptosis, as seen in studies with similar compounds. mdpi.com The presence of the nitro group in compounds like this compound is thought to potentially enhance DNA intercalation or inhibition of topoisomerase enzymes, which are crucial for cancer cell proliferation.

Interactive Table: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

CompoundSubstituent (R)Cancer Cell LineIC50 (µM)
5aClBreast (MCF7, BT20, T47D, CAMA-1)0.31-120.52
5bFBreast (MCF7, BT20, T47D, CAMA-1)0.31-120.52
5cOCH3Breast (MCF7, BT20, T47D, CAMA-1)0.31-120.52
5dBrBreast (MCF7, BT20, T47D, CAMA-1)0.31-120.52
5e NO2 Various Data not specified
5fPhBreast (MCF7, BT20, T47D, CAMA-1)0.31-120.52
5g2,4-di FBreast (MCF7, BT20, T47D, CAMA-1)0.31-120.52

The piperazine nucleus is a common feature in many antimicrobial agents. tandfonline.com Derivatives of this compound have been investigated for their potential to combat various bacterial and fungal pathogens. nih.govresearchgate.net

A study on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives, which are structurally related to this compound, demonstrated their in vitro antimicrobial activity. tandfonline.com The synthesized compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. tandfonline.comresearchgate.net The results indicated that the antimicrobial efficacy is influenced by the nature of the substituent on the phenyl ring. tandfonline.com For instance, compounds with electron-withdrawing groups, such as nitro groups, often exhibit potent antibacterial activity. tandfonline.com

In one study, a series of novel 1-benzhydryl-piperazine derivatives were synthesized, and their antimicrobial activities were evaluated. tandfonline.com Compounds with nitro-substituents were among those tested, and some showed potent inhibition against the tested strains. tandfonline.com Another study focused on new N-phenylpiperazine derivatives, including those with a 4-nitrophenyl group, and tested their activity against Staphylococcus aureus, mycobacteria, and fungal pathogens. nih.gov While most compounds showed moderate effects, some derivatives demonstrated notable activity against specific mycobacterial strains and fungi. nih.gov

For example, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride showed high inhibitory activity against M. kansasii with a Minimum Inhibitory Concentration (MIC) of 15.4 µM. nih.gov Another derivative, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride, was also active against M. kansasii and M. marinum with MICs of 15.0 µM. nih.gov

Interactive Table: Antimicrobial Activity of 1-(4-Nitrophenyl)piperazine Derivatives

DerivativePathogenActivity (MIC in µM)
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.4
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinum15.0
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2

The piperazine heterocycle is a key component in a number of drugs approved for treating viral infections, highlighting its importance in antiviral research. arabjchem.org Consequently, derivatives of this compound have been explored for their potential antiviral properties, including activity against Human Immunodeficiency Virus (HIV-1).

A study on 2-piperazinone-bearing peptidomimetics as novel HIV capsid modulators included a derivative with a 4-nitrobenzoyl group (Id-3m). nih.gov This compound was tested for its anti-HIV activity in MT-4 cells infected with HIV-1 IIIB. However, it did not show significant activity at the tested concentrations, with an EC50 value greater than 16 µM. nih.gov

In a broader context, numerous piperazine derivatives have demonstrated potent anti-HIV activity. arabjchem.org For instance, some indole-containing piperazine derivatives have shown EC50 values in the nanomolar range. arabjchem.org While direct evidence for the antiviral activity of this compound against SARS-CoV-2 is limited in the provided search results, the piperazine scaffold is a subject of interest in the development of agents against various coronaviruses. arabjchem.org

Interactive Table: Anti-HIV-1 Activity of a this compound Analogue

CompoundR1R2EC50 (µM) for HIV-1 IIIBCC50 (µM)
Id-3mH4-NO2>1616 ± 6.3

Piperazine derivatives have also been investigated for their potential use as insecticides. A study on novel caffeine (B1668208) derivatives containing a substituted-piperazine moiety synthesized a compound incorporating the this compound structure. sioc-journal.cn

This compound, 1,3,7-trimethyl-8-(4-(4-nitrobenzoyl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (In), was evaluated for its insecticidal activity against Plutella xylostella L. and Mythimna separata Walker. sioc-journal.cn At a concentration of 100 mg/L, this derivative exhibited a lethality rate of 53% against Plutella xylostella L. sioc-journal.cn This suggests that the this compound moiety can contribute to the insecticidal properties of more complex molecules. sioc-journal.cn

Another study on phenylpyrazole oxime derivatives, designed to have improved insecticidal activity, included a compound with a 4-nitrobenzoyl group. acs.org While this compound is structurally distinct from a simple piperazine derivative, it further illustrates the use of the 4-nitrobenzoyl group in the design of potential insecticides.

Interactive Table: Insecticidal Activity of a this compound-Containing Caffeine Derivative

CompoundTarget InsectConcentration (mg/L)Lethality Rate (%)
1,3,7-trimethyl-8-(4-(4-nitrobenzoyl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (In)Plutella xylostella L.10053

The piperazine ring is a common structural motif in many centrally acting agents, including antidepressants. nih.gov Derivatives of this compound have been explored for their potential neuropharmacological effects, particularly as modulators of serotonin (B10506) and dopamine (B1211576) receptors. vulcanchem.com

The electron-withdrawing nature of the nitro group in this compound can influence its interaction with neurotransmitter systems. Some studies suggest that nitro-substituted piperazine derivatives may have a higher binding affinity for serotonin receptors, such as the 5-HT1A receptor, compared to their non-nitrated counterparts. This enhanced affinity is potentially due to increased dipole interactions.

Several studies have investigated arylpiperazine derivatives for their antidepressant-like effects. For example, some 1,4-disubstituted aromatic piperazines have been shown to act as potent agonists for the 5-HT1A receptor, a key target for antidepressant drugs. nih.gov Additionally, research on compounds that target both the 5-HT1A and sigma-1 receptors has identified promising antidepressant candidates. d-nb.info While direct in-vivo data for this compound is not extensively covered in the search results, the structural similarities to known psychoactive compounds suggest its potential for further investigation in neuropharmacology. smolecule.com

Piperazine derivatives are recognized for their potential as anti-inflammatory and analgesic agents. evitachem.comnih.gov The anti-inflammatory and analgesic activities of compounds related to this compound have been investigated in various preclinical models.

For instance, a study on an indazolone derivative, 1-(4-nitrobenzoyl)-4,6-diphenyl-1,2,4,5-tetrahydroindazol-3-one, demonstrated significant anti-inflammatory and antinociceptive effects. acs.org In the acetic acid-induced writhing test, this compound dose-dependently reduced the number of writhes, indicating analgesic activity. acs.org At a dose of 60 mg/kg, it produced a highly significant antinociceptive effect. acs.org

Another study on a different piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), also showed potent anti-inflammatory and anti-nociceptive effects. nih.gov This compound reduced paw edema in the carrageenan-induced paw edema test and decreased licking time in both phases of the formalin test. nih.gov These findings suggest that the piperazine scaffold, in combination with various substituents, can be a valuable template for the development of new anti-inflammatory and analgesic drugs. nih.gov

Interactive Table: Analgesic Activity of a this compound-Related Indazolone Derivative

CompoundDose (mg/kg)Analgesic Effect (Acetic Acid Writhing Test)
1-(4-nitrobenzoyl)-4,6-diphenyl-1,2,4,5-tetrahydroindazol-3-one20Significant reduction in writhing
1-(4-nitrobenzoyl)-4,6-diphenyl-1,2,4,5-tetrahydroindazol-3-one40Significant reduction in writhing
1-(4-nitrobenzoyl)-4,6-diphenyl-1,2,4,5-tetrahydroindazol-3-one60Highly significant reduction in writhing

Transglutaminase Inhibition

Transglutaminase 2 (TGase 2) is an enzyme implicated in various physiological and pathophysiological processes, including fibrotic and neoplastic conditions, making it a promising therapeutic target. hzdr.de Research into irreversible inhibitors of TGase 2 has utilized the this compound structure as a key synthetic intermediate. hzdr.de

In the development of Nε-acryloyllysine piperazides, which act as irreversible inhibitors of TGase 2, this compound was synthesized as a precursor. hzdr.de The beneficial influence of the piperazine ring as a linker between a benzoyl moiety and other parts of a molecule on the inhibitory activity towards TGase 2 has been demonstrated. nih.gov While not the final active inhibitor itself, its role as a building block is crucial for creating more complex molecules designed for potent and selective TGase 2 inhibition. nih.govhzdr.de Studies involving these complex inhibitors have demonstrated excellent selectivity for transglutaminase 2 over other transglutaminases. hzdr.de

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat conditions like high blood pressure and heart failure. wikipedia.orgmayoclinic.org They function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, which leads to the relaxation of blood vessels and a reduction in blood pressure. wikipedia.org While various nitrogen-containing heterocyclic compounds, including those with piperazine structures, have been investigated for ACE inhibitory activity, specific data on the direct ACE inhibitory effects of this compound are not detailed in the available research. scispace.com The investigation of piperazine derivatives in this context is part of a broader search for novel therapeutic agents. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular interactions of this compound is key to appreciating its role in pharmacological research.

Interaction with Biological Macromolecules and Molecular Targets

The mechanism of action for this compound and its derivatives involves direct interaction with biological macromolecules. The piperazine ring serves as a versatile scaffold that can be modified to improve binding to various biological targets, including enzymes and receptors. ontosight.ai The conformational behavior of the N-acylated piperazine is complex due to the hindered rotation of the amide bond, which has significant implications for how it fits into the active site of a target protein. nih.gov X-ray diffraction studies have confirmed the rotational conformation of this compound, supporting the idea that its specific three-dimensional shape is crucial for its ability to bind to target biomacromolecules. researchgate.net For related piperazine derivatives, molecular docking studies have been used to predict binding affinities and interaction modes with target proteins. smolecule.comsmolecule.com

Bio-reduction Pathways of the Nitro Group

A key feature of this compound is its nitro group, which can undergo bio-reduction in biological systems. This process typically involves the reduction of the electron-withdrawing nitro group (NO₂) to an electron-rich amino group (NH₂). smolecule.com This transformation can be particularly significant in hypoxic (low-oxygen) environments, such as those found in solid tumors. mdpi.com The reduction of a nitro group to an amine can alter the compound's electronic properties, which in turn can modulate its biological activity and interaction with molecular targets. mdpi.com This bio-reductive activation is a strategy employed in the design of hypoxia-activated prodrugs. mdpi.com

Binding Affinity and Specificity for Target Molecules

The binding affinity and specificity of a compound for its target are critical determinants of its pharmacological potential. For piperazine-based molecules, these properties are heavily influenced by the substituents on the piperazine ring and the aromatic moiety. The piperazine scaffold can be systematically modified to enhance its binding affinity and specificity for different molecular targets. For instance, in a series of related NMDA receptor antagonists, substitutions on the benzoyl-piperazine core significantly altered both the affinity and selectivity for different receptor subunits. nih.gov The unique combination of functional groups in a molecule like this compound may confer distinct advantages in receptor binding compared to other analogues. smolecule.com The affinity is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. researchgate.net

Enzyme Inhibition Kinetics and Selectivity Profiling

Kinetic studies are essential for characterizing how a compound inhibits an enzyme. sci-hub.se The primary types of reversible enzyme inhibition are competitive, noncompetitive, and uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. khanacademy.orgreddit.com

Inhibition TypeEffect on Vmax (Maximum Velocity)Effect on Km (Michaelis Constant)Description
CompetitiveUnchangedIncreasesInhibitor binds to the enzyme's active site, competing with the substrate. reddit.com
NoncompetitiveDecreasesUnchangedInhibitor binds to an allosteric site, not affecting substrate binding but preventing the reaction. reddit.com
UncompetitiveDecreasesDecreasesInhibitor binds only to the enzyme-substrate (ES) complex. khanacademy.orgreddit.com

In the context of transglutaminase 2, kinetic characterization of inhibitors derived from structures like this compound is performed to determine inhibitory activities and establish structure-activity relationships. hzdr.de Such studies can also include selectivity profiling, which assesses the inhibitor's activity against other related enzymes to ensure it is targeting the intended enzyme with high specificity. hzdr.de For example, inhibitors derived from this scaffold have shown excellent selectivity for TGase 2. hzdr.de

Applications in Bioorthogonal Labeling and Chemical Biology

The utility of this compound in chemical biology stems from its adaptability as a core structure that can be readily modified to include various reactive groups. These modifications enable the specific and efficient labeling of biomolecules in complex biological systems, a process known as bioorthogonal labeling.

This compound is a key starting material for the synthesis of N,N'-unsymmetrically functionalized piperazine derivatives, which serve as versatile building blocks in bioorthogonal chemistry. beilstein-journals.orgbeilstein-journals.org The core concept involves using the two distinct nitrogen atoms of the piperazine ring for different purposes. beilstein-journals.org One nitrogen atom is acylated by the 4-nitrobenzoyl group, which not only defines the core structure but also serves as a reactive site for future modifications, such as radiolabeling. beilstein-journals.org The second nitrogen atom remains a secondary amine, available for the introduction of a bioorthogonal functional group, such as an alkyne or an azide (B81097). beilstein-journals.orggrafiati.com

This strategic design allows for the creation of a library of building blocks from a single precursor. beilstein-journals.org For instance, researchers have successfully synthesized these functionalized piperazine derivatives in high yields through straightforward, high-yielding synthetic procedures. beilstein-journals.orgbeilstein-journals.org The resulting compounds are designed to be conjugated to biomolecules via bioorthogonal ligation reactions. beilstein-journals.org

A prominent application of these building blocks is in the copper(I)-catalyzed azide-alkyne Huisgen cycloaddition, a cornerstone of click chemistry. beilstein-journals.orgwikipedia.org To prepare a suitable building block for this reaction, this compound is alkylated with a molecule containing a terminal alkyne, such as 4-tosylbutyne. beilstein-journals.org This reaction yields an alkyne-functionalized piperazine derivative, specifically 4-(but-3-yn-1-yl)-1-(4-nitrobenzoyl)piperazine. beilstein-journals.org

This derivative is now primed for the Huisgen-click reaction, where it can be efficiently and specifically conjugated to any biomolecule that has been tagged with an azide group. beilstein-journals.org The reaction forms a stable triazole linkage, covalently connecting the piperazine-based probe to the target molecule. wikipedia.org This method has been demonstrated as a proof-of-concept for the site-selective labeling of pharmacologically active peptides. beilstein-journals.orgbeilstein-journals.org

In addition to click chemistry, derivatives of this compound are also employed in the traceless Staudinger ligation. This reaction provides an alternative method for bio-conjugation, forming a stable amide bond between a phosphine-containing molecule and an azide-tagged partner. beilstein-journals.orguni-konstanz.de

To achieve this, this compound is reacted with a reagent like 3-azidopropyl tosylate to introduce an azide group onto the second nitrogen of the piperazine ring, yielding 4-(3-azidopropyl)-1-(4-nitrobenzoyl)piperazine. beilstein-journals.orgbeilstein-journals.org This azide-containing building block can then be ligated to molecules functionalized with specific phosphines. beilstein-journals.org A key advantage of the traceless variant of the Staudinger ligation is that the phosphine (B1218219) oxide by-product is not incorporated into the final conjugate, resulting in a simple, stable amide bond. uni-konstanz.deresearchgate.net This approach has been successfully used to conjugate the piperazine building block to a small molecule inhibitor, demonstrating its applicability. beilstein-journals.orgresearchgate.net

A critical application of this compound-derived building blocks is their use as precursors for synthesizing radiotracers for Positron Emission Tomography (PET). beilstein-journals.orgbeilstein-journals.org The 4-nitrobenzoyl group is central to this process. The electron-withdrawing nature of the nitro group facilitates its replacement by a fluorine-18 (B77423) ([¹⁸F]) atom via a nucleophilic aromatic substitution reaction. beilstein-journals.org

Derivatives such as 4-(but-3-yn-1-yl)-1-(4-nitrobenzoyl)piperazine and 4-(3-azidopropyl)-1-(4-nitrobenzoyl)piperazine serve as the direct precursors for this radiolabeling step. beilstein-journals.orgbeilstein-journals.org By reacting these nitro-containing precursors with [¹⁸F]fluoride, the corresponding ¹⁸F-labeled building blocks are produced. beilstein-journals.org These radiolabeled building blocks, now carrying either an alkyne or an azide function, can be attached to target biomolecules using the Huisgen-click reaction or Staudinger ligation, respectively. beilstein-journals.orgbeilstein-journals.org This two-step strategy allows for the creation of ¹⁸F-labeled PET imaging agents, leveraging this compound as the foundational precursor. beilstein-journals.orgrsc.org

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substitutions on the 4-Nitrobenzoyl Moiety on Biological Activity

The 4-nitrobenzoyl moiety is a critical component of the scaffold, with the nitro group significantly influencing the molecule's electronic properties and interaction with biological targets. The position and nature of substituents on the benzoyl ring can drastically alter the compound's efficacy and selectivity.

The nitro group at the para-position is a strong electron-withdrawing group, which can be crucial for binding to specific targets. SAR studies on analogous series of compounds often reveal that both the electronic nature and the position of the substituent are key determinants of activity. For instance, in a series of benzhydrylpiperazine derivatives designed as dual COX-2/5-LOX inhibitors, a 4-chloro substitution on a terminal phenyl ring yielded a compound with promising inhibitory activity. nih.gov Similarly, in a study of 1,2-benzothiazine derivatives with anticancer properties, a compound featuring a 4-chlorobenzoyl group was identified as having the best antitumor activity, suggesting that a strong electron-withdrawing group at the para position is favorable for this specific target. mdpi.comnih.gov

Replacing the 4-nitro group with other substituents, such as halogens (Cl, F), methyl (CH₃), or methoxy (B1213986) (OCH₃) groups, would systematically probe the requirements for electronic and steric interactions. Moving the nitro group from the para- to the meta- or ortho-position would also be a critical step in SAR exploration. Such changes would alter the molecule's dipole moment and its ability to form key hydrogen bonds or electrostatic interactions with a target protein.

Table 1: Hypothetical SAR of Substitutions on the Benzoyl Ring This table illustrates the expected impact of substitutions based on general medicinal chemistry principles and findings from related compound series.

PositionSubstituentExpected Effect on ActivityRationale
4 (para)-NO₂ (Nitro)BaselineStrong electron-withdrawing group, potential H-bond acceptor.
4 (para)-Cl (Chloro)Potentially maintained or increasedStrong electron-withdrawing group, alters steric profile. nih.govmdpi.com
4 (para)-OCH₃ (Methoxy)Likely decreasedElectron-donating group, changes electronic requirements.
4 (para)-NH₂ (Amino)Activity may changeElectron-donating, introduces H-bond donor capabilities.
3 (meta)-NO₂ (Nitro)Potentially decreasedPositional shift may disrupt key binding interactions.
2 (ortho)-NO₂ (Nitro)Likely decreasedPositional shift and potential steric hindrance.

Influence of Piperazine (B1678402) Ring Modifications on Activity and Selectivity

The piperazine ring is a common scaffold in drug discovery, valued for its ability to be modified at the N4-nitrogen, allowing for the introduction of various substituents to modulate physicochemical properties and target engagement. tubitak.gov.trresearchgate.net Modifications at this position on the 1-(4-Nitrobenzoyl)piperazine core are pivotal for defining the resulting compound's biological activity and selectivity profile.

Studies on related heterocyclic structures have consistently shown that the nature of the substituent on the second nitrogen of the piperazine (or a similar ring) has a profound influence on biological activity. nih.gov For example, research on a series of phenyldihydropyrazolones as anti-trypanosomal agents revealed that while N-aliphatic substituents on a related piperidine (B6355638) ring led to poor potency, the introduction of aromatic groups resulted in significantly higher activity. frontiersin.org Specifically, a 4-fluorobenzyl substituent produced a compound with sub-micromolar potency. frontiersin.org

In another study focusing on inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen-substituted phenyl ring attached to the piperazine was found to be essential for inhibitory activity. frontiersin.org These findings suggest that attaching various aryl, heteroaryl, or substituted alkyl groups to the N4-position of this compound is a viable strategy for tuning its biological effects. The choice of substituent can impact lipophilicity, basicity, and the ability to form additional interactions with the target, thereby enhancing potency and selectivity. nih.govnih.gov

Table 2: Influence of N4-Piperazine Substituents on Biological Activity in Analogous Systems

N4-Substituent TypeExampleObserved Effect in Related SeriesReference
Unsubstituted (-H)PiperidineInactive frontiersin.org
Small AlkylMethyl, EthylLow potency frontiersin.org
ArylmethylBenzylMicromolar activity frontiersin.org
Substituted Arylmethyl4-FluorobenzylSub-micromolar potency frontiersin.org
Aryl2-FluorophenylEssential for activity frontiersin.org
Fused Ring SystemNaphthaleneAbolished inhibitory effects (vs. Benzene) frontiersin.org

Pharmacophore Elucidation and Identification of Essential Structural Features for Biological Activity

A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. slideshare.net For the this compound scaffold, a ligand-based pharmacophore can be elucidated by analyzing the common features of its active derivatives.

Based on related structures like aryl benzoyl hydrazides and other piperazine-containing inhibitors, a putative pharmacophore model for this class of compounds can be proposed. nih.govnih.gov The essential features would likely include:

Aromatic Ring (AR): The phenyl ring of the benzoyl group, which can participate in hydrophobic or π-π stacking interactions with the target.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linker is a strong hydrogen bond acceptor. The two oxygen atoms of the nitro group can also act as HBAs.

Positive Ionizable/Basic Feature (PI): The distal N4-nitrogen of the piperazine ring is basic and can be protonated at physiological pH, allowing for ionic interactions.

Hydrophobic Feature (HY): Substituents attached to the N4-nitrogen can introduce additional hydrophobic contact points, which are often crucial for affinity.

The spatial arrangement of these features is critical. The relatively rigid amide linkage holds the benzoyl group in a defined orientation relative to the piperazine ring, which in turn acts as a spacer or scaffold to position the N4-substituent in a specific region of the binding pocket. nih.gov Structure-based pharmacophore modeling, which utilizes the 3D structure of the target protein, can further refine this model by defining excluded volumes and the precise location of interaction points within the active site. nih.gov

Rational Design and Development of Novel Derivatives with Enhanced Potency and Selectivity

Rational drug design leverages SAR data and pharmacophore models to create new molecules with improved therapeutic properties. mdpi.com For the this compound core, several strategies can be employed to develop novel derivatives.

One prominent approach is molecular hybridization , which involves combining the this compound scaffold with other known pharmacophoric fragments to create a single, new chemical entity with potentially synergistic or enhanced activity. researchgate.net For example, researchers have successfully designed novel anticancer agents by linking substituted phenylpiperazines to a 1,2-benzothiazine scaffold, drawing inspiration from the structures of known topoisomerase II inhibitors. mdpi.comnih.gov This strategy could be applied by attaching fragments known to interact with a desired target (e.g., a kinase hinge-binding motif, a DNA-intercalating group) to the N4-position of the piperazine ring.

Another strategy is structure-based design . If the 3D structure of the biological target is known, molecular docking can be used to predict how derivatives of this compound might bind. nih.gov This allows for the in silico design of modifications aimed at improving the fit and interactions within the active site. For instance, if a hydrophobic pocket is identified near the N4-substituent, derivatives with larger, lipophilic groups at that position can be designed and synthesized to exploit this interaction. This approach was successfully used to rationally design novel dual COX-2/5-LOX inhibitors by screening a database for piperazine-containing ligands and then optimizing the hit compound. nih.gov

Considerations for Medicinal Chemistry Design and Lead Optimization

The journey from a promising scaffold like this compound to a clinical candidate involves multi-parameter optimization. While enhancing potency is a primary goal, medicinal chemists must also consider and refine the molecule's pharmacokinetic and safety profiles.

The piperazine ring itself is often incorporated into drug candidates to improve properties such as aqueous solubility and oral bioavailability, due to its basic nitrogen atom which can be protonated. nih.gov However, modifications must be carefully balanced. For instance, increasing the lipophilicity of the N4-substituent to enhance potency might negatively impact solubility and metabolic stability.

Key considerations during lead optimization include:

Metabolic Stability: The molecule may be susceptible to metabolism at several points, such as reduction of the nitro group or N-dealkylation at the piperazine ring. Modifications can be made to block these metabolic "soft spots."

Selectivity: It is crucial to ensure the compound binds selectively to the intended target over other related proteins to minimize off-target effects. This can be achieved by exploiting subtle differences in the active sites of related proteins, designing substituents that interact with unique regions of the target.

Physicochemical Properties: Properties such as lipophilicity (LogP), polar surface area (PSA), and pKa must be fine-tuned to ensure the molecule has appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics.

Toxicity: The nitroaromatic group can sometimes be associated with toxicity concerns, often through metabolic reduction to reactive intermediates. It is essential to evaluate the cytotoxic profile of new derivatives against relevant cell lines to guide the design of safer analogues. mdpi.com

Ultimately, the goal is to achieve a balanced profile where high potency and selectivity are combined with drug-like physicochemical and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-nitrobenzoyl)piperazine and its derivatives, docking simulations are instrumental in understanding their interactions with specific biological targets.

For instance, docking studies on piperazine (B1678402) derivatives have been conducted to evaluate their inhibitory effects on various enzymes. One study identified a piperazine derivative as a potent inhibitor of the α-amylase enzyme, with a significant binding energy of -8.2 kcal/mol. The interactions observed included π-π stacking and π-anion interactions with key residues of the enzyme. grafiati.com While this study did not specifically focus on this compound, it highlights the potential of the piperazine scaffold to engage in meaningful interactions within an enzyme's active site.

In another example, molecular docking simulations of piperazine-1-yl-pyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors revealed that the nitro group can participate in hydrogen bond interactions within the binding pocket. arabjchem.org This suggests that the nitro group of this compound could also be crucial for its binding affinity to various biological targets.

Furthermore, molecular docking can be used to compare the binding of different derivatives and guide the design of new compounds with improved activity. For example, docking scores have been shown to correlate with experimental IC₅₀ values for serotonin (B10506) reuptake inhibition in some piperazine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

2D-QSAR Approaches

2D-QSAR models use descriptors calculated from the two-dimensional structure of a molecule. researchgate.net These descriptors can include constitutional, topological, and electronic properties. For aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models have been developed that show a good correlation between the chemical structure and the inhibition of serotonin and noradrenaline reuptake. nih.gov These models indicated that descriptors such as the type of carbon atom (Atype_C_6), dipole moment (Dipole-mag), and certain electronic and shape descriptors are important for activity. nih.gov While this study was not on this compound itself, it demonstrates the utility of 2D-QSAR in identifying key structural features within the broader class of piperazine derivatives. nih.gov

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA))

3D-QSAR methods, such as CoMFA, use the three-dimensional structures of molecules to derive a relationship with their biological activity. nih.gov These methods typically involve aligning a set of molecules and calculating steric and electrostatic fields around them. The variations in these fields are then correlated with the observed biological activities.

For a series of piperazine-based matrix metalloproteinase inhibitors, CoMFA was used to develop predictive 3D-QSAR models. nih.gov The study highlighted the importance of steric and electrostatic interactions in the enzyme's binding pocket. nih.gov By comparing the 3D-QSAR contour maps with the results of molecular docking, researchers can gain detailed insights into the specific interactions that are crucial for activity, such as hydrogen bonding with key amino acid residues. science.gov

Prediction of Biological Activity Spectra (e.g., using Prediction of Activity Spectra for Substances (PASS) program)

The Prediction of Activity Spectra for Substances (PASS) program is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. nih.gov The program compares the structure of a query compound with a large training set of known biologically active substances and provides a list of potential biological activities with corresponding probabilities. genexplain.comresearchgate.net

The PASS online tool can predict a wide range of pharmacological effects and biochemical mechanisms. nih.govscispace.com For a given compound, PASS calculates the probability of being active (Pa) and the probability of being inactive (Pi) for each type of activity. researchgate.net A Pa value greater than 0.7 suggests a high likelihood of observing the activity experimentally. scispace.com If the Pa value is between 0.5 and 0.7, the substance is likely to exhibit that activity. scispace.com

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its biological activity.

For this compound, computational methods combined with experimental techniques like NMR spectroscopy have been used to study its conformational behavior. researchgate.netrsc.orgresearchgate.net These studies have shown that piperazine derivatives can exist as multiple conformers in solution due to the restricted rotation around the amide bond and the interconversion of the piperazine ring's chair conformation. researchgate.netrsc.orgresearchgate.net

X-ray diffraction studies have confirmed the solid-state conformation of this compound, revealing a monoclinic crystal system with the piperazine ring in a chair conformation. grafiati.comresearchgate.net Computational studies on related piperazine derivatives have also been used to understand how the substitution of atoms, for example, oxygen with sulfur, can induce changes in conformational energies, molecular shape, and electronic properties. physchemres.org

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The inherent biological activity associated with the piperazine (B1678402) moiety suggests a broad range of potential therapeutic applications for its derivatives. rsc.orgrsc.org Research has indicated that compounds with similar piperazine structures may exhibit antimicrobial, antifungal, antitumor, and central nervous system activities. smolecule.comontosight.ai The nitro group, in particular, can be crucial for enhancing the pharmacological profile of a compound. ontosight.ai

Future investigations should focus on screening 1-(4-Nitrobenzoyl)piperazine and its next-generation analogs against a wider array of biological targets. A key area of interest is oncology, where derivatives have already demonstrated promising results. For example, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine exhibited significant cytotoxic effects on various cancer cell lines. researchgate.netmdpi.com This suggests that the this compound core could be a valuable pharmacophore for developing new anticancer agents. The potential for these compounds to interact with key enzymes, receptors, or ion channels warrants systematic investigation. ontosight.ai

Table 1: Investigated Biological Activities of this compound Derivatives

Derivative Biological Activity Research Focus Citation(s)
1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Cytotoxicity Anticancer researchgate.netmdpi.com
General Piperazine Derivatives Antimicrobial, Antiviral, Anti-inflammatory Broad-Spectrum Therapeutics ontosight.aiontosight.ai

Development of Prodrug Strategies for Improved Pharmacokinetics

The chemical structure of this compound is particularly amenable to prodrug design, a strategy used to enhance the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. slideshare.net The presence of the nitro group is a significant feature that can be exploited for developing hypoxia-activated prodrugs. vulcanchem.com These prodrugs remain inactive in normal oxygenated tissues but are converted to an active, cytotoxic form in the low-oxygen (hypoxic) environments characteristic of solid tumors. researchgate.net

Furthermore, the nitro group can be chemically reduced to an amine, providing a new functional group for further derivatization and altering the compound's biological properties. smolecule.com This transformation is a cornerstone of strategies like gene-directed enzyme prodrug therapy (GDEPT). slideshare.net Future research could focus on creating prodrugs of this compound that are activated by specific tumor-associated enzymes, thereby improving therapeutic efficacy while minimizing systemic toxicity. Modifications at the second nitrogen of the piperazine ring can also be used to modulate metabolic stability and protect the molecule from rapid degradation. semanticscholar.org

Application in Preclinical Disease Models

The promising in vitro findings for derivatives of this compound necessitate evaluation in more complex preclinical disease models. A key study demonstrated that 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine has potent cell growth inhibitory activity against a diverse panel of human cancer cell lines. researchgate.netmdpi.com

Future work should involve testing this and other optimized derivatives in in vivo animal models of cancer to assess their therapeutic efficacy, safety profiles, and pharmacokinetic behavior. smolecule.com These studies are critical for determining whether the potent in vitro cytotoxicity translates into meaningful anti-tumor activity in a living organism.

Table 2: Preclinical Cancer Cell Lines Showing Susceptibility to a this compound Derivative

Cancer Type Cell Line Examples Citation(s)
Liver HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B researchgate.netmdpi.com
Breast MCF7, BT20, T47D, CAMA-1 researchgate.netmdpi.com
Colon HCT-116 researchgate.netmdpi.com
Gastric KATO-3 researchgate.netmdpi.com

Integration with Advanced Delivery Systems for Targeted Therapy

To enhance therapeutic specificity and reduce off-target effects, this compound and its analogs can be integrated with advanced drug delivery systems. The piperazine ring provides a convenient chemical handle for conjugation to targeting moieties or nanoparticles. beilstein-journals.orgbeilstein-journals.org

One promising avenue is the development of radiolabeled versions for targeted imaging and therapy. A complex derivative of this compound was successfully used as a precursor in the synthesis of a fluorine-18 (B77423) labeled PARP inhibitor ([18F]PARPi), designed for positron emission tomography (PET) imaging to visualize PARP1 expression in tumors. nih.gov This demonstrates the compound's utility as a building block for molecular imaging agents. Other strategies could include conjugation to tumor-targeting antibodies to create antibody-drug conjugates (ADCs) or encapsulation within liposomes or polymeric nanoparticles to improve drug delivery to the tumor site. slideshare.net

Interdisciplinary Approaches for Uncovering Novel Applications

Unlocking the full potential of this compound requires interdisciplinary collaboration. The compound sits (B43327) at the intersection of several scientific fields:

Medicinal Chemistry and Pharmacology: For the design, synthesis, and evaluation of new therapeutic agents based on this scaffold. rsc.orgrsc.org

Chemical Biology: For the development of molecular probes and building blocks for bioorthogonal labeling. beilstein-journals.orgsmolecule.com Researchers have successfully functionalized the piperazine core for use in click chemistry and Staudinger ligations, enabling the attachment of the molecule to biomolecules for study. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Material Science: The unique chemical structure of piperazine derivatives suggests they could be used in the creation of novel polymers or other advanced materials. rsc.orgsmolecule.com

Structural Biology: Detailed characterization of this compound and its derivatives using techniques like NMR spectroscopy and X-ray crystallography provides crucial insights into their three-dimensional structure and conformational dynamics. beilstein-journals.orgresearchgate.net This information is vital for understanding how these molecules interact with their biological targets and for guiding rational drug design.

By fostering collaboration between chemists, biologists, pharmacologists, and material scientists, novel and unexpected applications for this compound beyond its current scope can be uncovered.

Q & A

What are the optimal synthetic routes for 1-(4-nitrobenzoyl)piperazine, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves coupling reactions between a nitrobenzoyl chloride derivative and piperazine. A validated method includes using a two-step procedure: (1) acylation of piperazine with 4-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and (2) purification via column chromatography with ethyl acetate/hexane gradients to isolate the product . Optimization focuses on controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (room temperature to 40°C) to minimize side products like diacylated derivatives. Dynamic NMR studies confirm successful synthesis by tracking characteristic shifts in the piperazine ring protons (δ ~3.5–4.0 ppm) and nitrobenzoyl aromatic protons (δ ~8.2–8.4 ppm) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Characterization:

  • ¹H/¹³C NMR : Essential for confirming molecular structure. The piperazine ring’s CH₂ groups split into two signals due to restricted rotation (δ 3.5–4.0 ppm), while the nitrobenzoyl group’s aromatic protons appear as a doublet (δ 8.2–8.4 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups.

Advanced Techniques:

  • X-ray Diffraction (XRD) : Resolves crystal packing and conformer stability. For this compound, XRD reveals a monoclinic crystal system (space group C2/c) with a piperazine chair conformation stabilized by weak C–H⋯O interactions .
  • Dynamic NMR : Quantifies activation energy barriers (ΔG‡ ~60–70 kJ/mol) for amide bond rotation, explaining the coexistence of conformers at room temperature .

How do conformational dynamics of this compound influence its reactivity and biological interactions?

The compound exhibits two distinct conformers due to partial double-bond character in the amide linkage and restricted piperazine ring flipping. Dynamic NMR studies at variable temperatures (25–80°C) show coalescence points at ~60°C, corresponding to ΔG‡ values of ~65 kJ/mol for interconversion . These conformers may differentially interact with biological targets (e.g., enzymes or receptors) by altering steric accessibility. Computational modeling (e.g., DFT calculations) can predict dominant conformers in solution, aiding in structure-activity relationship (SAR) studies for drug design .

What methodologies are used to analyze the stability and degradation pathways of this compound under varying conditions?

Basic Stability Assessment:

  • HPLC-UV : Monitors purity under accelerated degradation conditions (e.g., acidic/basic hydrolysis, oxidative stress). For example, exposure to 0.1 M HCl at 40°C for 24 hours shows <5% degradation, indicating moderate acid stability .
  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, consistent with nitro group instability at high temperatures .

Advanced Pathway Analysis:

  • LC-MS/MS : Identifies degradation products like 4-nitrobenzoic acid (m/z 166) and piperazine (m/z 86) via cleavage of the amide bond. Isotopic labeling (e.g., ¹⁸F in related compounds) can track metabolic pathways in vitro .

How does this compound compare structurally and functionally to other nitroaromatic piperazine derivatives?

Comparative studies with analogs (e.g., 1-(3-nitrobenzoyl)piperazine or 1-(4-methoxyphenyl)piperazine) reveal:

  • Electronic Effects : The nitro group’s electron-withdrawing nature reduces piperazine basicity (pKa ~7.2) compared to methoxy-substituted derivatives (pKa ~8.5) .
  • Biological Activity : Nitro-substituted derivatives show higher binding affinity to serotonin receptors (e.g., 5-HT₁A, Ki ~150 nM) than non-nitrated analogs, likely due to enhanced dipole interactions .
  • Crystallography : Unlike methoxy derivatives, nitro groups induce stronger intermolecular C–H⋯O interactions, stabilizing specific conformers in the solid state .

What computational tools are recommended for predicting the pharmacological profile of this compound?

Advanced Methods:

  • Molecular Docking (AutoDock Vina, Glide) : Simulate binding to targets like monoamine transporters or cytochrome P450 enzymes. Docking scores correlate with experimental IC₅₀ values for serotonin reuptake inhibition (R² > 0.85) .
  • MD Simulations (GROMACS) : Assess conformational stability in lipid bilayers to predict blood-brain barrier permeability. LogP values (~2.1) suggest moderate CNS penetration .
  • QSAR Models : Use descriptors like molar refractivity and H-bond acceptor count to predict toxicity (e.g., LD₅₀ in rodents ~450 mg/kg) .

How can Raman microspectroscopy differentiate this compound from its structural isomers?

Raman analysis at 20 mW laser power and 128 scans resolves unique spectral fingerprints:

  • Nitro Group : Strong band at ~1340 cm⁻¹ (symmetric stretch).
  • Amide Linkage : Peak at ~1650 cm⁻¹ (C=O stretch).
    Multivariate analysis (PCA-LDA) of Raman data achieves >99% separation from isomers like 1-(3-nitrobenzoyl)piperazine, which lacks the 1340 cm⁻¹ band due to resonance differences .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Key challenges include:

  • Purification : Column chromatography is inefficient for large batches. Switching to recrystallization (e.g., ethyl acetate/hexane) improves scalability but requires precise cooling gradients .
  • Side Reactions : Diacylation occurs with excess acyl chloride. Using a 10% molar excess of piperazine and slow reagent addition mitigates this .
  • Safety : Nitro groups pose explosion risks at high temperatures. Reactions should be conducted below 50°C with inert atmospheres .

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1-(4-Nitrobenzoyl)piperazine

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